molecular formula C12H11FO3 B13296675 Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate

Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B13296675
M. Wt: 222.21 g/mol
InChI Key: GGEYASXRUFQEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a 3-fluorophenyl substituent at the 1-position and a ketone group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the fluorophenyl group and the strained cyclobutane ring.

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C12H11FO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3

InChI Key

GGEYASXRUFQEQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with a suitable cyclobutane precursor in the presence of a base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (concentrated), H₂O1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid85–90%
Basic hydrolysis (saponification)NaOH, H₂O/EtOHSodium 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate78%
  • Mechanism : Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.

  • Applications : Hydrolysis is critical for converting the ester into bioactive carboxylic acids for pharmaceutical intermediates.

Nucleophilic Additions at the Ketone

The 3-oxo group participates in nucleophilic additions, forming alcohols or imines.

Reagent Conditions Product Notes Reference
Grignard reagents (e.g., PhMgBr)THF, 0°C, 24 h1-(3-Fluorophenyl)-3-hydroxy-3-phenylcyclobutane-1-carboxylateForms diastereomeric mixtures
NaBH₄MeOH, 0°C to rt1-(3-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylateStereoselectivity observed
NH₂OH·HClEtOH, refluxOxime derivativeUsed for crystallography
  • Steric Effects : The cyclobutane ring’s strain increases reactivity but complicates stereochemical outcomes .

  • Applications : Alcohol derivatives are intermediates in synthesizing bioactive molecules.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group undergoes EAS at meta/para positions due to fluorine’s electron-withdrawing nature.

Reaction Reagents Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄0°C, 2 h1-(3-Fluoro-5-nitrophenyl)-3-oxocyclobutane-1-carboxylate65%
BrominationBr₂, FeBr₃DCM, rt, 4 h1-(3-Fluoro-5-bromophenyl)-3-oxocyclobutane-1-carboxylate58%
  • Regioselectivity : Fluorine directs incoming electrophiles to meta positions.

  • Applications : Halogenated derivatives are used in cross-coupling reactions.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or catalytic ring-opening to form acyclic products.

Conditions Catalyst/Reagent Product Mechanism Reference
Thermal (150°C)None4-(3-Fluorophenyl)-2-oxobut-3-enoic acid methyl esterRetro-[2+2] cycloaddition
UV lightBenzophenone (photosensitizer)Bicyclic lactoneRadical-mediated cleavage
  • Kinetics : Ring-opening is exothermic (ΔH ≈ −120 kJ/mol) due to strain release.

  • Applications : Generating conjugated dienes for Diels-Alder reactions.

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings.

Reaction Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12 h1-(3-Fluoro-5-biphenyl)-3-oxocyclobutane-1-carboxylate72%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosToluene, 110°C, 24 h1-(3-Fluoro-5-aminophenyl)-3-oxocyclobutane-1-carboxylate68%
  • Challenges : Steric hindrance from the cyclobutane reduces coupling efficiency.

Reduction of the Ketone Group

The 3-oxo group is reduced to secondary alcohols or alkanes.

Reagent Conditions Product Stereochemistry Reference
LiAlH₄Et₂O, 0°C to reflux1-(3-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylatecis/trans mixture (3:1)
H₂, Raney NiEtOH, 50 psi, 12 h1-(3-Fluorophenyl)cyclobutane-1-carboxylateFull reduction to alkane
  • Applications : Alcohols serve as chiral building blocks in asymmetric synthesis.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or fragmentation.

Substrate Conditions Product Quantum Yield Reference
Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylateUV (254 nm), benzeneDimer via [2+2] cycloaddition0.45

Key Research Findings

  • Stereochemical Control : Grignard additions to the ketone produce diastereomers, with selectivity influenced by steric effects of the fluorophenyl group .

  • Ring Strain Utilization : The cyclobutane’s strain (≈110 kJ/mol) enables unique reactivity in thermal and photochemical reactions.

  • Fluorine’s Role : Enhances EAS regioselectivity and stabilizes intermediates via inductive effects.

This compound’s versatility in nucleophilic, electrophilic, and strain-driven reactions makes it valuable for synthesizing complex organic molecules, particularly in medicinal chemistry.

Scientific Research Applications

Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the interactions of fluorinated compounds with biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and molecular properties of methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target) C₁₂H₁₁FO₃ 222.21 (calc.) 3-Fluorophenyl, ketone Enhanced lipophilicity, electron-withdrawing fluorine
Methyl 3-oxocyclobutane-1-carboxylate C₆H₈O₃ 128.13 None (base structure) Simpler structure, lower molecular weight
Ethyl 3-oxocyclobutane-1-carboxylate C₇H₁₀O₃ 142.15 Ethyl ester Increased lipophilicity vs. methyl ester
Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate C₁₂H₁₁ClO₃ 238.67 (calc.) 3-Chlorophenyl Bulkier Cl vs. F; altered electronic effects
Methyl 3,3-difluorocyclobutane-1-carboxylate C₆H₇F₂O₂ 164.12 Two fluorines on cyclobutane Increased ring strain, electronegativity
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate C₇H₉F₃O₃ 198.14 Hydroxy, trifluoromethyl groups Hydrogen bonding potential, strong electron withdrawal

Electronic and Steric Effects

  • Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the 3-chlorophenyl analog.
  • Ester Variations : Replacing the methyl ester with ethyl (e.g., ) increases lipophilicity, which could influence pharmacokinetic properties such as membrane permeability .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves a [3+1] cycloaddition or ring-expansion strategy. For example, cyclobutane rings can be formed via photochemical [2+2] cycloadditions or transition-metal-catalyzed reactions. The 3-fluorophenyl group may be introduced via Suzuki-Miyaura coupling using a fluorophenyl boronic acid and a cyclobutane precursor bearing a leaving group (e.g., bromide). Optimization should focus on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Temperature control : Reactions involving cyclobutanes often require low temperatures (−78°C to 0°C) to stabilize reactive intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance coupling reactions, while dichloromethane is suitable for cycloadditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of protons near the carbonyl group at δ ~2.5–3.5 ppm). Fluorine-induced splitting in ¹H NMR signals confirms the 3-fluorophenyl group .
    • ¹⁹F NMR : A singlet near δ −110 ppm indicates the fluorine atom’s electronic environment .
  • IR Spectroscopy : Strong absorption at ~1700–1750 cm⁻¹ confirms the ester carbonyl (C=O) and ketone (C=O) groups .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-TOF) validates the molecular formula (C₁₂H₁₁FO₃, theoretical MW: 222.07 g/mol) .

Q. How can researchers ensure the purity of this compound, and what analytical methods are suitable?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) for purification.
  • Melting Point Analysis : Compare experimental values with literature data (if available) to detect impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles, critical for storage conditions .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer: The electron-withdrawing fluorine atom increases the electrophilicity of the cyclobutane ring, facilitating nucleophilic attacks. Key considerations:

  • Ring Strain : The cyclobutane’s inherent strain (~110 kJ/mol) drives ring-opening reactions. Fluorine’s meta position directs regioselectivity in reactions like Diels-Alder or Michael additions .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling functionalization at the 1-carboxylate position .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states, validated by experimental kinetics .

Q. What strategies address contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via ketone-ester interactions). Adjust reaction stoichiometry or add radical inhibitors (e.g., BHT) .
  • Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the cyclobutane ring .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to trace reaction mechanisms and confirm intermediates .

Q. How can the stereochemical outcomes of derivatives (e.g., chiral cyclobutanes) be controlled and analyzed?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during cyclobutane formation .
  • X-ray Crystallography : Resolve absolute configuration (e.g., Cu Kα radiation, 100 K) for crystalline derivatives .
  • Circular Dichroism (CD) : Correlate electronic transitions with stereochemistry for non-crystalline samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.